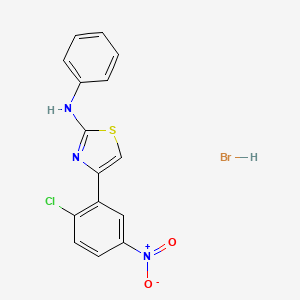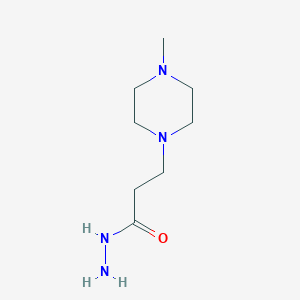
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C15H10ClN3O2S.HBr. It is a yellow crystalline powder that is commonly used in scientific research for its biological and pharmacological properties.
Mechanism Of Action
The mechanism of action of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that are necessary for tumor growth. It also exhibits antimicrobial and antifungal activities by disrupting the cell membranes of microorganisms.
Biochemical And Physiological Effects
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been shown to have a neuroprotective effect and may be useful in treating neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide in lab experiments is its broad range of biological and pharmacological activities. It can be used to study the mechanisms of cancer cell growth, microbial infections, and neurodegenerative diseases. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and mechanisms of action.
Future Directions
There are many future directions for research on 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in combination therapy with other drugs to enhance its anticancer or antimicrobial effects. Another area of research is the development of new derivatives of this compound with improved properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanisms of action and biochemical effects of this compound.
Scientific Research Applications
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S.BrH/c16-13-7-6-11(19(20)21)8-12(13)14-9-22-15(18-14)17-10-4-2-1-3-5-10;/h1-9H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFLDLAVFBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380494 | |
| Record name | 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide | |
CAS RN |
648409-23-8 | |
| Record name | 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)

![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)

![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)

![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)

![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)
![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)
